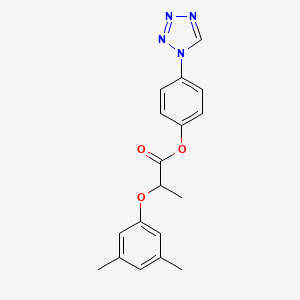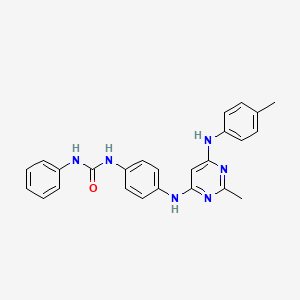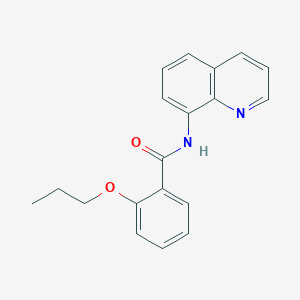
2-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エトキシ-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)ベンザミドは、ベンゾキサジン系に属する合成有機化合物です。ベンゾキサジンは、多様な生物活性と医薬品化学や材料科学など様々な分野での応用で知られています。この化合物は、その潜在的な治療効果とより複雑な分子の合成における構成要素としての役割から、特に注目されています。
2. 製法
合成ルートと反応条件
2-エトキシ-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)ベンザミドの合成は、通常、以下の手順で行われます。
ベンゾキサジン環の形成: 最初の段階では、適切なアミンとホルムアルデヒド、フェノール誘導体を反応させてベンゾキサジン環を形成します。この反応は、一般的に使用する試薬に応じて、酸性条件または塩基性条件で行われます。
エトキシ化: 次に、ベンゾキサジン中間体をエトキシ化し、エトキシ基を導入します。この段階では、通常、炭酸カリウムなどの塩基の存在下で、ヨウ化エチルまたは臭化エチルを使用します。
アミド化: 最後の段階では、エトキシ化されたベンゾキサジンをベンゾイルクロリド誘導体と反応させて、目的のベンザミドを形成します。この反応は、通常、トリエチルアミンなどの塩基の存在下で行われます。
工業生産方法
この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。反応は、より高い収率と純度が得られるように最適化されており、通常、連続フロー反応器や自動化されたシステムを使用することにより、品質と効率の一貫性を確保しています。
3. 化学反応の分析
反応の種類
2-エトキシ-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)ベンザミドは、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、対応する酸化物またはヒドロキシ化誘導体を形成するように酸化することができます。
還元: 還元反応は、オキソ基をヒドロキシル基に変換することができ、アルコール誘導体を生成します。
置換: エトキシ基とベンザミド基は、求核置換反応または求電子置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化物(例:臭素、塩素)や塩基(例:水酸化ナトリウム)などの試薬が一般的に使用されます。
主要な生成物
これらの反応から生成される主な生成物には、ヒドロキシ化誘導体、還元されたアルコール、様々な置換ベンゾキサジン化合物などがあります。
4. 科学研究への応用
2-エトキシ-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)ベンザミドは、いくつかの科学研究への応用があります。
医薬品化学: 特にがんや炎症性疾患の治療における治療薬としての可能性について研究されています。
生物学的研究: この化合物は、生物学的経路と酵素の相互作用を研究するためのプローブとして使用されます。
材料科学: ベンゾキサジン誘導体は、熱的および機械的特性が向上したポリマーや樹脂など、高度な材料の開発における用途が検討されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the reaction of an appropriate amine with formaldehyde and a phenol derivative to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Ethoxylation: The benzoxazine intermediate is then subjected to ethoxylation, where an ethoxy group is introduced. This step often requires the use of ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the ethoxylated benzoxazine with a benzoyl chloride derivative to form the desired benzamide. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The ethoxy and benzamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzoxazine compounds.
科学的研究の応用
2-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used as a probe to study biological pathways and enzyme interactions.
Materials Science: Benzoxazine derivatives are explored for their use in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
作用機序
2-エトキシ-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)ベンザミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的を阻害または活性化することができ、様々な生物学的効果をもたらします。例えば、この化合物は、がん細胞増殖に関与する特定の酵素を阻害し、抗がん作用を発揮する可能性があります。正確な経路と分子間の相互作用は、特定の生物学的状況、標的細胞または組織によって異なります。
6. 類似化合物の比較
類似化合物
N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-7-イル)ベンゼンスルホンアミド: この化合物は構造が似ていますが、エトキシ基の代わりにスルホンアミド基を持っています。
4-ヒドロキシ-7-メトキシ-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-2-イルグルコシド: この化合物は、グルコシド部分を有し、植物の防御機構における役割で知られています。
独自性
2-エトキシ-N-(3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-イル)ベンザミドは、特定のエトキシ基とベンザミド官能基が、独特の化学的および生物学的特性を与えているため、ユニークです。これらの基は、この化合物の溶解性、反応性、および生物学的標的との相互作用に影響を与え、様々な研究および産業用途において貴重な分子となっています。
類似化合物との比較
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzenesulfonamide: This compound is similar in structure but contains a sulfonamide group instead of an ethoxy group.
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound has a glucoside moiety and is known for its role in plant defense mechanisms.
Uniqueness
2-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific ethoxy and benzamide functional groups, which confer distinct chemical and biological properties. These groups influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
特性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
2-ethoxy-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-14-6-4-3-5-12(14)17(21)18-11-7-8-15-13(9-11)19-16(20)10-23-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |
InChIキー |
CPWDSJNMQJOCJL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11329281.png)

![2-(4-bromophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11329291.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11329302.png)
![5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329308.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11329311.png)
![(5Z)-6-hydroxy-5-[5-(4-hydroxy-3-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11329314.png)



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11329340.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11329343.png)

